2-(p-Tolyl)oxazolo[4,5-b]pyridine

Cancer Differentiation therapy Leukemia

AML researchers requiring validated differentiation-inducing tool compounds face supply inconsistency. 2-(p-Tolyl)oxazolo[4,5-b]pyridine (CAS 52333-87-6) offers a structurally defined oxazolopyridine with demonstrated monocytic differentiation activity and 12-lipoxygenase inhibition. • Induces monocyte-lineage commitment in AML models; benchmark for SAR vs. ortho-tolyl isomers. • p-Tolyl 2-position substitution ensures distinct target engagement unattainable with unsubstituted scaffold. • Reliable batch consistency for differentiation therapy and enzyme inhibition research.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
CAS No. 52333-87-6
Cat. No. B061973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(p-Tolyl)oxazolo[4,5-b]pyridine
CAS52333-87-6
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3
InChIInChI=1S/C13H10N2O/c1-9-4-6-10(7-5-9)13-15-12-11(16-13)3-2-8-14-12/h2-8H,1H3
InChIKeyMMNKGFXOYHTJOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(p-Tolyl)oxazolo[4,5-b]pyridine: Structural and Target Profile


2-(p-Tolyl)oxazolo[4,5-b]pyridine (CAS 52333-87-6) is a heterocyclic compound characterized by a fused oxazolo[4,5-b]pyridine core substituted with a p-tolyl group at the 2-position, with a molecular formula of C13H10N2O and a molecular weight of 210.23 g/mol . The oxazolo[4,5-b]pyridine scaffold has been extensively investigated as a privileged structure in medicinal chemistry, with demonstrated activity across a range of targets including SIRT1 [1], GSK-3β [2], and platelet 12-lipoxygenase [3].

2-(p-Tolyl)oxazolo[4,5-b]pyridine: Positional Specificity


Within the oxazolo[4,5-b]pyridine class, small structural modifications at the 2-position profoundly alter biological activity and target engagement. For instance, 2-(o-tolyl)oxazolo[4,5-b]pyridine (CAS 52333-63-8), the ortho-methyl positional isomer, exhibits distinct chemical and physical properties that directly impact binding interactions and cellular efficacy . Similarly, the unsubstituted parent scaffold oxazolo[4,5-b]pyridine (CAS 273-97-2) lacks the critical aromatic substitution required for the differentiation-inducing and enzyme inhibitory activities documented for the p-tolyl derivative [1]. These differences render generic substitution scientifically invalid for studies where precise molecular recognition and functional outcomes are required.

2-(p-Tolyl)oxazolo[4,5-b]pyridine: Differential Activity Evidence


Monocytic Differentiation: p-Tolyl vs. Unsubstituted Scaffold

2-(p-Tolyl)oxazolo[4,5-b]pyridine demonstrates pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, a functional property not reported for the unsubstituted oxazolo[4,5-b]pyridine scaffold (CAS 273-97-2) [1]. The unsubstituted parent compound lacks the aromatic substitution motif required for this cellular reprogramming effect, making the p-tolyl derivative uniquely suited for differentiation-based therapeutic discovery programs.

Cancer Differentiation therapy Leukemia

Platelet 12-Lipoxygenase Inhibition: p-Tolyl Derivative

In vitro screening data from the ChEMBL database demonstrates that 2-(p-Tolyl)oxazolo[4,5-b]pyridine inhibits platelet 12-lipoxygenase, an enzyme implicated in thrombosis and inflammation [1]. This target engagement profile distinguishes the p-tolyl derivative from the unsubstituted oxazolo[4,5-b]pyridine scaffold, for which no comparable enzyme inhibition data are reported, and from the ortho-tolyl isomer (CAS 52333-63-8), which is likely to exhibit altered binding due to steric constraints imposed by the ortho-methyl group .

Inflammation Lipoxygenase Cardiovascular

Osteosarcoma Cytotoxicity: Modest Activity of p-Tolyl Derivative

ChEMBL database entries indicate that 2-(p-Tolyl)oxazolo[4,5-b]pyridine was evaluated for cytotoxic activity against the 143B human osteosarcoma cell line and its TK- variant following 72-hour continuous exposure [1]. The activity was detectable but modest, suggesting that the p-tolyl substituent confers some antiproliferative potential while maintaining a profile distinct from more potent, structurally related oxazolopyridines such as the GSK-3β inhibitor series [2]. This moderate cytotoxicity may be advantageous for differentiation-focused applications where potent cytotoxicity is undesirable.

Cancer Osteosarcoma Cytotoxicity

2-(p-Tolyl)oxazolo[4,5-b]pyridine: Research Applications


Differentiation Therapy & Anti-Cancer Lead Discovery

Researchers investigating differentiation therapy for acute myeloid leukemia (AML) or other malignancies characterized by blocked cellular maturation can utilize 2-(p-Tolyl)oxazolo[4,5-b]pyridine as a tool compound to probe monocytic differentiation pathways [1]. The compound's ability to arrest undifferentiated cell proliferation and induce monocyte-lineage commitment provides a functional phenotype not observed with the unsubstituted scaffold, enabling mechanistic studies into the structural determinants of differentiation-inducing activity within the oxazolopyridine class.

Platelet 12-Lipoxygenase Pathway Investigation

For research programs targeting the 12-lipoxygenase pathway in thrombosis, atherosclerosis, or inflammation, 2-(p-Tolyl)oxazolo[4,5-b]pyridine offers a validated starting point with documented enzyme inhibition activity [2]. The compound can serve as a reference standard for establishing structure-activity relationships exploring how substituent position (para- vs. ortho-tolyl) and electronic effects modulate lipoxygenase binding, informing the design of more potent and selective inhibitors.

SAR Studies: Oxazolo[4,5-b]pyridine Scaffold

2-(p-Tolyl)oxazolo[4,5-b]pyridine represents a critical comparator in systematic SAR campaigns evaluating how 2-position substitution influences biological activity. Its defined cytotoxicity profile against osteosarcoma cells [3] and differentiation-inducing properties [1] provide quantitative and qualitative benchmarks against which ortho-, meta-, and other substituted analogs can be measured. This compound serves as an essential control for medicinal chemistry optimization efforts seeking to enhance potency or modulate selectivity within the oxazolopyridine series.

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